molecular formula C19H24N4O3 B134077 1,5-Bis(4-amidinophenoxy)-3-pentanol CAS No. 133991-33-0

1,5-Bis(4-amidinophenoxy)-3-pentanol

Cat. No. B134077
CAS RN: 133991-33-0
M. Wt: 356.4 g/mol
InChI Key: LZRGIVAJLHKJOI-UHFFFAOYSA-N
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Description

1,5-Bis(4-amidinophenoxy)-3-pentanol, also known as pentamidine, is an aromatic diamidine . It is known for its antimicrobial activity and is used as a drug for the treatment of various diseases . It has been proposed as a potential drug candidate for the treatment of mental illnesses, myotonic dystrophy, diabetes, and tumors .


Synthesis Analysis

A series of 33 analogues of the anti-Pneumocystis carinii drug 1,5-bis(4-amidinophenoxy)pentane (pentamidine) was synthesized for screening against a rat model of P. carinii pneumonia (PCP) . Twenty-five of the compounds showed efficacy against PCP when compared to a saline-treated control group .


Molecular Structure Analysis

Molecular modeling studies showed a correlation between the DNA binding and the radius of curvature of molecular mechanics models of the molecules . Monosubstitution on the benzamidine rings or replacement of the amidino group with the cyclic imidazolino group had no influence on the DNA-binding affinity of the compounds .


Chemical Reactions Analysis

The exact nature of its antiprotozoal action is unknown. In vitro studies with mammalian tissues and the protozoan Crithidia oncopelti indicate that the drug interferes with nuclear metabolism producing inhibition of the synthesis of DNA, RNA, phospholipids, and proteins .


Physical And Chemical Properties Analysis

The molecular weight of 1,5-Bis(4-amidinophenoxy)-3-pentanol is 286.37 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It has 8 rotatable bonds .

Scientific Research Applications

Antiparasitic Agent

1,5-Bis(4-amidinophenoxy)-3-pentanol exhibits antiparasitic activity. It is structurally related to pentamidine, a well-known drug used to treat Pneumocystis carinii pneumonia (PCP) in patients with compromised immune systems . Researchers have synthesized analogs of this compound and evaluated their efficacy against PCP in rat models. Some analogs, such as 1,4-bis(4-amidinophenoxy)butane (butamidine) and 1,3-bis(4-amidino-2-methoxyphenoxy)propane (DAMP) , showed promising results in treating PCP .

DNA Binding and Anticancer Potential

The compound’s structure suggests that it may interact with DNA. Investigating its binding affinity and potential anticancer effects could be worthwhile. Researchers have explored similar analogs, and understanding the binding mechanisms could lead to novel therapeutic strategies .

properties

IUPAC Name

4-[5-(4-carbamimidoylphenoxy)-3-hydroxypentoxy]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c20-18(21)13-1-5-16(6-2-13)25-11-9-15(24)10-12-26-17-7-3-14(4-8-17)19(22)23/h1-8,15,24H,9-12H2,(H3,20,21)(H3,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRGIVAJLHKJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCC(CCOC2=CC=C(C=C2)C(=N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901156851
Record name 4,4′-[(3-Hydroxy-1,5-pentanediyl)bis(oxy)]bis[benzenecarboximidamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Bis(4-amidinophenoxy)-3-pentanol

CAS RN

133991-33-0
Record name 4,4′-[(3-Hydroxy-1,5-pentanediyl)bis(oxy)]bis[benzenecarboximidamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133991-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4′-[(3-Hydroxy-1,5-pentanediyl)bis(oxy)]bis[benzenecarboximidamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 1,5-Bis(4-amidinophenoxy)-3-pentanol formed in the body?

A1: 1,5-Bis(4-amidinophenoxy)-3-pentanol is a major metabolite of the drug pentamidine, generated through hydroxylation by the cytochrome P-450 enzyme system in the liver. [] This metabolic pathway highlights the role of liver enzymes in modifying drugs, potentially influencing their activity and clearance from the body.

Q2: What is the kinetic profile of 1,5-Bis(4-amidinophenoxy)-3-pentanol formation?

A2: Research using rat liver microsomes indicates that 1,5-Bis(4-amidinophenoxy)-3-pentanol is formed with a Km of 28 +/- 0.28 microM and a Vmax of 195 +/- 2.4 pmol/min/mg of microsomal protein. [] These kinetic parameters provide insight into the efficiency of this metabolic reaction.

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